Ethyl 3-hydroxy-3,4-dimethylpentanoate

Catalog No.
S15333086
CAS No.
6570-77-0
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hydroxy-3,4-dimethylpentanoate

CAS Number

6570-77-0

Product Name

Ethyl 3-hydroxy-3,4-dimethylpentanoate

IUPAC Name

ethyl 3-hydroxy-3,4-dimethylpentanoate

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-5-12-8(10)6-9(4,11)7(2)3/h7,11H,5-6H2,1-4H3

InChI Key

WCZWZWVVSMMTOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C(C)C)O

Ethyl 3-hydroxy-3,4-dimethylpentanoate (CAS 6570-77-0) is a highly branched beta-hydroxy ester characterized by a tertiary hydroxyl group adjacent to an isopropyl moiety. In industrial and advanced laboratory settings, this compound is primarily procured as a stable, pre-formed C9 building block to bypass the hazardous and often low-yielding Reformatsky reaction between methyl isopropyl ketone and ethyl bromoacetate [1]. By providing an isolated, high-purity scaffold, it enables the direct synthesis of sterically hindered aliphatic derivatives, including 3,4-dimethylpentanoic acid and related unsaturated esters, which are critical for specialty lipids, fragrance intermediates, and complex polymer architectures.

Research Fit

Workflow Chiral building block for asymmetric synthesis
Selection Tertiary alcohol with vicinal dimethyl substitution
Context Moderate lipophilicity supports standard purification

Substituting Ethyl 3-hydroxy-3,4-dimethylpentanoate with simpler beta-hydroxy esters, such as ethyl 3-hydroxy-3-methylbutyrate, fundamentally alters the thermodynamic and steric profile of downstream products. The specific presence of the C4 isopropyl group combined with the C3 methyl group creates a highly congested tertiary alcohol center that dictates unique dehydration kinetics and enhances the lipophilicity of the resulting aliphatic chain [1]. Furthermore, attempting to substitute this compound with its fully reduced analog, ethyl 3,4-dimethylpentanoate, eliminates the critical hydroxyl functional handle, completely preventing targeted functionalization, lactonization, or controlled introduction of unsaturation required in advanced synthetic workflows.

Substitution Risk

Deoxy analog Loss of 3-OH removes chiral induction handle; synthetic outcome may shift away from enantioselective pathway.
Regioisomer Gem-dimethyl at C4 alters steric environment; stereoselectivity in asymmetric transformations may not reproduce.
tert-Butyl ester Different steric demand and hydrolysis kinetics; not a direct surrogate in ester-labile reaction sequences.

Elimination of Low-Yield Synthesis Bottlenecks

In-house synthesis of highly branched beta-hydroxy esters via the Reformatsky reaction is notoriously inefficient due to the steric hindrance of the starting ketone. Literature data demonstrates that synthesizing Ethyl 3-hydroxy-3,4-dimethylpentanoate yields approximately 53% of the target compound, requiring extensive purification such as flash chromatography to isolate the product from unreacted starting materials and zinc-related byproducts [1]. Procuring the pre-synthesized ester at >97% purity directly eliminates this bottleneck, bypassing the need to handle highly toxic and lachrymatory ethyl bromoacetate at scale.

Evidence DimensionSynthesis Yield and Process Efficiency
Target Compound DataCommercially procured: >97% purity, zero handling of ethyl bromoacetate
Comparator Or BaselineIn-house synthesis (Methyl isopropyl ketone + ethyl bromoacetate): ~53% yield
Quantified Difference44% absolute increase in available yield equivalent, complete elimination of hazardous lachrymator handling
ConditionsStandard Reformatsky conditions followed by flash chromatography (pentane:Et2O 5:2)

Procuring this compound allows process chemists to bypass a low-yield, hazardous synthetic step, accelerating downstream development.

MW & lipophilicity
Reported
MW 174.24 vs 158.24 g/mol (Δ+16.00); XLogP3 1.3 vs ~higher for deoxy analog
Polarity and mass difference support distinct chromatographic retention and extraction behavior.
Computed descriptors from PubChem; confirm experimentally for preparative workflows.

Facilitated Dehydration for Unsaturated Precursor Generation

The structural configuration of Ethyl 3-hydroxy-3,4-dimethylpentanoate features a highly substituted tertiary alcohol that is exceptionally prone to elimination. When subjected to mild acidic dehydration conditions, it readily converts to a mixture of ethyl 3,4-dimethylpentenoates, which are essential intermediates for further hydrogenation [1]. Compared to secondary beta-hydroxy esters that often require harsh thermal or strongly acidic conditions to force dehydration, this target compound achieves near-quantitative conversion under significantly milder conditions, minimizing ester cleavage or unwanted polymerization.

Evidence DimensionDehydration Susceptibility
Target Compound DataRapid dehydration under mild acidic conditions (tertiary alcohol)
Comparator Or BaselineSecondary beta-hydroxy esters: Require harsh, high-temperature acidic conditions
Quantified DifferenceSignificantly lower activation energy for elimination, preventing degradation of the ester linkage
ConditionsAcid-catalyzed dehydration prior to low-pressure hydrogenation over platinum oxide

Enables the efficient, low-temperature generation of unsaturated intermediates without degrading the core molecular scaffold.

Catalytic ee benchmark
Class-level
Up to 96% ee (Ir-PHOX); 94% ee (Rh-DuPhos); 91% ee (Ru-BINAP). Comparable ee maxima to ethyl 3-hydroxypentanoate (96% ee R, 93% ee S via biocatalysis).
3,4-dimethyl steric demand restricts viable catalyst portfolio; reported ee informs catalyst screening context.
Class-level data; catalyst performance may vary with specific batch and conditions.

Steric Resistance in Basic Environments

The dense steric packing around the beta-carbon—featuring both a methyl and an isopropyl group—imparts substantial resistance to nucleophilic attack at the adjacent ester carbonyl. While unhindered aliphatic esters typically undergo rapid saponification in basic media, Ethyl 3-hydroxy-3,4-dimethylpentanoate exhibits prolonged stability, requiring extended reflux times to yield the corresponding 3-hydroxy-3,4-dimethylpentanoic acid [1]. This steric shielding is highly advantageous when the compound is used as an intermediate in multi-step syntheses where mild basic conditions are employed to manipulate other functional groups on the molecule.

Evidence DimensionSaponification Rate / Base Stability
Target Compound DataHigh resistance to hydrolysis; requires extended reflux in ethanolic KOH
Comparator Or BaselineUnhindered esters (e.g., ethyl hexanoate): Rapid hydrolysis (<1 hour)
Quantified DifferenceSubstantially increased half-life in mildly basic environments
ConditionsStandard aqueous/ethanolic basic hydrolysis

Allows buyers to utilize this ester in complex, multi-step formulations or syntheses that require stability against mild bases.

H‑bond & TPSA
Reported
Target: HBD=1, HBA=3, TPSA=46.5 Ų; Deoxy analog: HBD=0, HBA=2, TPSA≈26.3 Ų (Δ+20.2 Ų).
77% larger polar surface area changes reversed-phase retention and normal-phase mobility.
Computed values; verify for specific column and mobile phase.
Steric shielding
Class-level
Vicinal 3,4-dimethyl arrangement slows ester hydrolysis compared to less substituted analogs; dehydration selectivity governed by this motif.
Reaction kinetics in downstream transformations are context-dependent; correct stereochemistry required for predictable rates.
Quantitative kinetic data not available in open literature; class-level steric principles inferred.
Chiral center identity
Class-level
1 stereogenic center at C3; (R)- and (S)-enantiomers possible; (2R,3S) diastereomer referenced.
Chirality defines building block utility; racemate vs single enantiomer procurement determines asymmetric synthesis fit.
Stereochemistry inferred from structural formula; confirm absolute configuration via chiral analysis if enantiopurity is critical.

Synthesis of Sterically Hindered Specialty Lipids

Directly leveraging its facile dehydration and subsequent hydrogenation pathways, this compound is the premier starting material for generating 3,4-dimethylpentanoic acid [1]. These highly branched acids are critical for synthesizing specialty lipids and lubricants that require exceptional resistance to oxidative and thermal degradation.

Development of Branched Fragrance Intermediates

The unique C9 branched architecture provides specific olfactory properties. Procurement of the pure beta-hydroxy ester allows flavor and fragrance chemists to bypass hazardous synthesis steps and directly access a scaffold that can be further functionalized into complex, high-substantivity volatile esters [1].

Scaffold for Bulky Bidentate Ligands

Because of the steric shielding demonstrated in its resistance to basic hydrolysis, the tertiary alcohol and ester groups serve as an ideal backbone for developing bulky bidentate ligands used in asymmetric transition metal catalysis, where precise spatial control is required [1].

Application Fit

Application
Selection Property
Validation Focus
Chiral intermediate synthesis research
Enantiomeric purity and stereochemical consistency
Batch-to-batch ee verification; chiral HPLC profile
Chromatographic method development
H-bond donor and polar surface area profile
Retention behavior vs. deoxy analog; system suitability
Total synthesis – tertiary alcohol synthon
Dehydration selectivity and steric environment
Reformatsky-based entry reactivity; α,β-unsaturated ester generation
Flavor research reference standard
Chemical purity and absence of off-odor contaminants
GC-MS purity analysis; sensory panel correlation

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.125594432 g/mol

Monoisotopic Mass

174.125594432 g/mol

Heavy Atom Count

12

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